Quinquenoside R1

Übersicht

Beschreibung

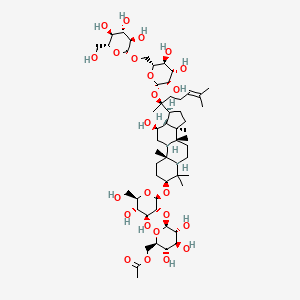

Quinquenoside R1 is a ginsenoside, a type of saponin compound, derived from the roots of Panax quinquefolius, commonly known as American ginseng. This compound is known for its various pharmacological properties and has been extensively studied for its potential health benefits. This compound is characterized by its complex molecular structure, which includes multiple sugar moieties attached to a dammarane skeleton.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quinquenoside R1 is typically isolated from natural sources rather than synthesized due to its complex structure. The isolation process involves several steps, including extraction, purification, and identification. The extraction is usually performed using solvents such as ethanol or methanol. The purification process often involves chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction from Panax quinquefolius roots. The roots are first dried and then subjected to solvent extraction. The extract is then concentrated and purified using chromatographic methods. The final product is obtained after several rounds of purification to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

Quinquenoside R1 undergoes various chemical reactions, including hydrolysis, dehydration, decarboxylation, and isomerization. These reactions are crucial for transforming this compound into other bioactive compounds.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or enzymatic conditions to break down the glycosidic bonds.

Dehydration: Often carried out under high-temperature conditions to remove water molecules.

Decarboxylation: Usually involves heating in the presence of a catalyst to remove carbon dioxide.

Isomerization: Can be induced by changes in pH or temperature to convert the compound into different isomeric forms.

Major Products Formed

The major products formed from these reactions include various less-polar ginsenosides and other bioactive metabolites. These transformations enhance the biological activity and pharmacological properties of the original compound.

Wissenschaftliche Forschungsanwendungen

Quinquenoside R1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reference compound for the identification and quantification of ginsenosides in various ginseng products. It is also studied for its chemical properties and potential modifications to enhance its stability and bioavailability.

Biology

In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent. Studies have shown that it can modulate various signaling pathways and exhibit anti-inflammatory, antioxidant, and anticancer activities.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has been shown to have beneficial effects on cardiovascular health, immune function, and metabolic disorders. Clinical studies are ongoing to evaluate its efficacy and safety in treating various diseases.

Industry

In the industry, this compound is used in the production of health supplements and functional foods. Its inclusion in these products is based on its potential health benefits and its ability to enhance the overall efficacy of the formulations.

Wirkmechanismus

The mechanism of action of quinquenoside R1 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of several enzymes and receptors, leading to its diverse pharmacological effects. For example, this compound can inhibit the activity of inflammatory mediators, enhance antioxidant defenses, and induce apoptosis in cancer cells. These actions are mediated through the regulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

Vergleich Mit ähnlichen Verbindungen

Quinquenoside R1 is unique among ginsenosides due to its specific structure and biological activities. Similar compounds include other ginsenosides such as ginsenoside Rb1, ginsenoside Rg1, and ginsenoside Rh1. While these compounds share a common dammarane skeleton, they differ in the number and position of sugar moieties attached to the aglycone. This structural variation results in different pharmacological properties and biological activities.

List of Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Rh1

- Ginsenoside Rd

- Ginsenoside Re

Each of these compounds has its unique set of biological activities and potential health benefits, making them valuable for various therapeutic applications.

Biologische Aktivität

Quinquenoside R1 (Q-R1) is a saponin compound derived from Panax species, particularly notable for its presence in Vietnamese ginseng (Panax vietnamensis). The biological activities of Q-R1 have been a subject of research due to its potential therapeutic effects, particularly in cancer treatment and other health benefits. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a dammarane-type saponin, characterized by its steroidal backbone with multiple hydroxyl groups. This structure contributes to its amphipathic nature, allowing it to interact with cell membranes and influence various biological pathways.

Biological Activities

1. Anticancer Effects

Research indicates that Q-R1 exhibits significant anticancer properties through various mechanisms:

- Cell Proliferation Inhibition: Q-R1 has been shown to modulate key signaling pathways involved in cell cycle regulation. It affects cyclins and cyclin-dependent kinases (CDKs), leading to reduced proliferation of cancer cells .

- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by regulating apoptotic mediators such as Bcl-2 family proteins and caspases .

- Inhibition of Tumor Growth: In vivo studies have demonstrated that prolonged administration of ginseng extracts containing Q-R1 can reduce tumor incidence and mass in animal models exposed to carcinogens .

2. Immunomodulatory Effects

Q-R1 has been reported to enhance immune responses, suggesting potential applications in immunotherapy. It may stimulate the production of cytokines and activate immune cells such as macrophages and natural killer cells .

3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2. This activity suggests its potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of Q-R1 in various contexts:

- Study on Cancer Cell Lines: A study published in Frontiers in Pharmacology demonstrated that Q-R1 significantly inhibited the growth of several human cancer cell lines, including breast and liver cancer cells, with IC50 values indicating potent activity .

- Animal Model Research: In a controlled study involving mice treated with carcinogens, those administered Q-R1 showed a marked decrease in tumor formation compared to the control group, underscoring its protective effects against cancer development .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H94O24/c1-24(2)11-10-15-56(9,80-50-46(71)42(67)39(64)31(77-50)23-73-48-44(69)40(65)36(61)28(20-57)74-48)26-12-17-55(8)35(26)27(60)19-33-53(6)16-14-34(52(4,5)32(53)13-18-54(33,55)7)78-51-47(43(68)37(62)29(21-58)75-51)79-49-45(70)41(66)38(63)30(76-49)22-72-25(3)59/h11,26-51,57-58,60-71H,10,12-23H2,1-9H3/t26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHCPECPLQRJNL-GWNBYJSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H94O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316745 | |

| Record name | Quinquenoside R1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1151.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85013-02-1 | |

| Record name | Quinquenoside R1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85013-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinquenoside R1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.